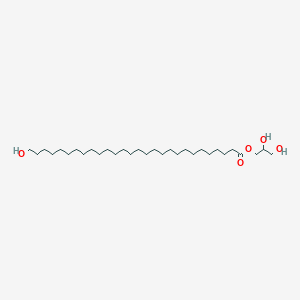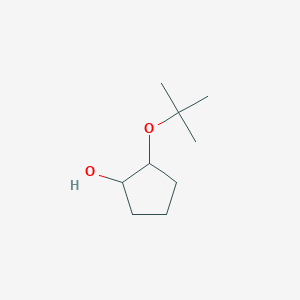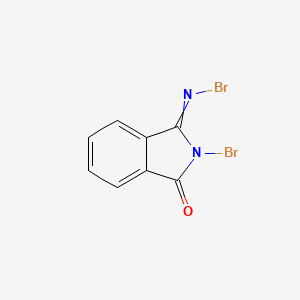
N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide: is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a bromine atom and a hypobromous amide group attached to an isoindoline ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide typically involves the bromination of an isoindoline derivative followed by the introduction of a hypobromous amide group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination and subsequent amide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated isoindoline derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
科学的研究の応用
Chemistry: N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is used as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science.
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to advancements in materials science and manufacturing processes.
作用機序
The mechanism of action of N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hypobromous amide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s reactivity allows it to participate in various biochemical pathways, affecting cellular processes and signaling.
類似化合物との比較
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide
Comparison:
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)hypobromous amide is unique due to its hypobromous amide group, which imparts distinct reactivity and biological activity compared to other brominated isoindoline derivatives.
- N-(2-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile features a malononitrile group, making it more suitable for applications in materials science and organic electronics.
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide has a different core structure, leading to variations in its chemical and biological properties.
特性
CAS番号 |
142337-34-6 |
|---|---|
分子式 |
C8H4Br2N2O |
分子量 |
303.94 g/mol |
IUPAC名 |
2-bromo-3-bromoiminoisoindol-1-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-11-7-5-3-1-2-4-6(5)8(13)12(7)10/h1-4H |
InChIキー |
NDTDHSBCICNDQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NBr)N(C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
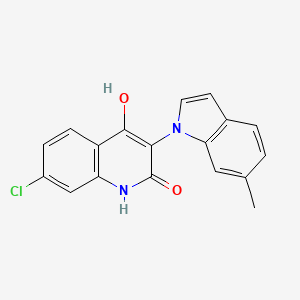

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

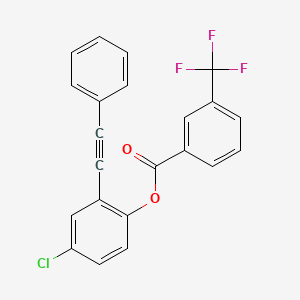


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


